molecular formula C19H18FN5O2 B7149235 N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide

Cat. No.: B7149235
M. Wt: 367.4 g/mol
InChI Key: BFGVPZRECGYSJO-UHFFFAOYSA-N
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Description

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide: is a complex organic compound that has garnered attention in various scientific fields due to its unique structural properties and potential applications. This compound features a triazole ring, an aniline derivative, and a fluorobenzamide moiety, making it a subject of interest for researchers in chemistry, biology, and medicine.

Properties

IUPAC Name

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18FN5O2/c1-12-23-24-18(25(12)2)13-5-4-8-16(10-13)22-17(26)11-21-19(27)14-6-3-7-15(20)9-14/h3-10H,11H2,1-2H3,(H,21,27)(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BFGVPZRECGYSJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(N1C)C2=CC(=CC=C2)NC(=O)CNC(=O)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS) for amide bond formation .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimizing the synthetic route for large-scale production, ensuring high yield and purity. This might include the use of automated synthesizers and continuous flow reactors to streamline the process and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The triazole ring can be oxidized under specific conditions.

    Reduction: The nitro group in the aniline derivative can be reduced to an amine.

    Substitution: The fluorine atom on the benzamide can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the triazole ring may yield a triazolone derivative, while reduction of the nitro group may produce an aniline derivative.

Scientific Research Applications

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as a biochemical probe.

    Medicine: Investigated for its potential therapeutic properties, including anti-cancer and anti-inflammatory effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide involves its interaction with specific molecular targets and pathways. The triazole ring may interact with enzymes or receptors, modulating their activity. The aniline and benzamide moieties may contribute to the compound’s binding affinity and specificity, influencing its overall biological effects .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-chlorobenzamide
  • N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-bromobenzamide

Uniqueness

N-[2-[3-(4,5-dimethyl-1,2,4-triazol-3-yl)anilino]-2-oxoethyl]-3-fluorobenzamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. The fluorine atom can enhance the compound’s stability and lipophilicity, making it more effective in certain applications compared to its chlorinated or brominated analogs .

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